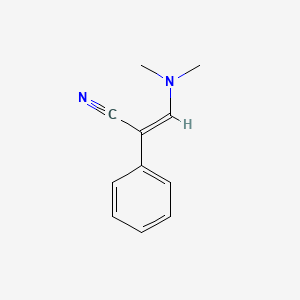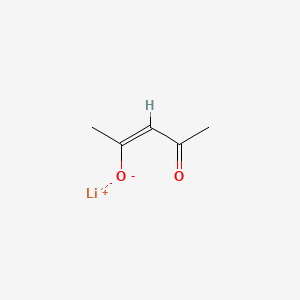
POTASSIUM METABORATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Potassium Metaborate involves chemical reactions that produce it in various forms. Research indicates methods for creating potassium amidotrihydroborate, a compound related to Potassium Metaborate, showcasing the diverse synthetic approaches within the chemical family of borates and metaborates (Diyabalanage et al., 2010). These methods highlight the chemical versatility and the potential for different synthesis pathways.
Molecular Structure Analysis
The molecular structure of Potassium Metaborate has been determined through various analytical techniques. Zachariasen's study on the crystal structure of potassium metaborate provides detailed insights into its configuration, highlighting a ring of three BO3 triangles in the metaborate group, which differs significantly from other borate structures (Zachariasen, 1937). This structural uniqueness underpins many of its physical and chemical properties.
Chemical Reactions and Properties
Chemical reactions involving Potassium Metaborate demonstrate its reactivity and interaction with other compounds. The study on the structure of aqueous potassium metaborate solutions sheds light on its behavior in solution, providing valuable information on its chemical properties and reactions in different environments (Zhu et al., 2014).
Physical Properties Analysis
The physical properties of Potassium Metaborate, such as its crystalline structure and density, are crucial for understanding its applications and behavior in various conditions. Jin et al. (2009) describe the centrosymmetric metal metaborate KCdB3O6, which shares similarities with Potassium Metaborate, offering insights into the physical characteristics of these compounds (Jin et al., 2009).
Chemical Properties Analysis
The chemical properties of Potassium Metaborate, including its reactivity and interactions with other substances, are essential for its utilization in various applications. Studies such as the investigation into the effects of potassium metasomatism in sedimentary rocks and paleosols reveal the compound's impact on geological processes and its chemical behavior in natural settings (Fedo et al., 1995).
Applications De Recherche Scientifique
Potassium in Agriculture: Needs and Prospects
Potassium is crucial in agriculture, playing a vital role in soil and plant physiology. It significantly influences crop nutrition and quality. Research emphasizes the need to understand potassium availability in soils and its role in plant stress situations, including diseases, pests, frost, heat/drought, and salinity. High potassium content is also essential in human and animal diets, suggesting the necessity for comprehensive research and practical application of these findings in agriculture (Römheld & Kirkby, 2010).
Potassium Solubilizing Bacteria (KSB) and Plant Growth
KSB play a significant role in converting insoluble potassium to forms that are available for plant uptake. These bacteria can dissolve silicate minerals and release potassium through various mechanisms, highlighting the potential of KSB-based biological fertilizers as alternatives to chemical fertilizers. This review suggests the importance of further research and development of KSB for sustainable agriculture (Etesami, Emami, & Alikhani, 2017).
Potassium-Ion Batteries (PIBs)
Research on PIBs is still in its infancy, but they are garnering attention due to their low cost, fast ionic conductivity, and high operating voltage. This review discusses the challenges and potential strategies for advancing PIB technology, aiming to provide guidance for future research in this promising field (Zhang, Liu, & Guo, 2019).
Potassium in Root Growth and Development
Potassium's role in root science, particularly its importance in plant growth, metabolic functions, stress tolerance, and agriculture, is becoming increasingly recognized. This review covers the recent progress in understanding potassium's role in root development, highlighting its involvement in various physiological processes and its importance in stress response mechanisms (Šustr, Soukup, & Tylová, 2019).
Rhizospheric Microorganisms and Potassium Availability
This review elaborates on the role of potassium solubilizing microorganisms (KSMs) in converting insoluble soil potassium to forms available for plant uptake. It highlights the need for further research in developing effective microbial consortia for potassium solubilization, enhancing plant growth and crop yield (Meena, Maurya, & Verma, 2014).
Safety And Hazards
Orientations Futures
Alkali metal borohydrides, including Potassium Metaborate, are promising candidates for large-scale hydrogen storage . They react spontaneously with water, generating dihydrogen and metaborate salts . While sodium borohydride is the most studied, potassium has the best chance of commercial application .
Propriétés
Numéro CAS |
16481-66-6 |
|---|---|
Nom du produit |
POTASSIUM METABORATE |
Formule moléculaire |
KBO2.xH2O |
Poids moléculaire |
82.92 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)






